molecular formula C5H9FO2S B2881551 (2-Methylcyclopropyl)methanesulfonyl fluoride CAS No. 2171925-06-5

(2-Methylcyclopropyl)methanesulfonyl fluoride

Cat. No.: B2881551
CAS No.: 2171925-06-5
M. Wt: 152.18
InChI Key: ULOQXZFLXHSCIW-UHFFFAOYSA-N
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Description

(2-Methylcyclopropyl)methanesulfonyl fluoride is a chemical reagent belonging to the sulfonyl fluoride class, known for its activity as an irreversible, covalent inhibitor of certain enzymes. As a derivative of methanesulfonyl fluoride (MSF), a potent and central nervous system (CNS)-selective acetylcholinesterase (AChE) inhibitor , this compound is of significant interest for basic research in chemical biology and medicinal chemistry. Sulfonyl fluorides function as irreversible inhibitors by forming a stable covalent bond with the serine residue in the active site of target enzymes, such as serine proteases and esterases . The (2-Methylcyclopropyl)methyl group may confer distinct pharmacological properties and selectivity profiles compared to the parent MSF structure, making it a valuable tool for investigating enzyme function and mechanism. Researchers can utilize this compound to develop novel activity-based probes (ABPs) or to explore new covalent inhibitors for various therapeutic targets. Methanesulfonyl fluoride has been extensively studied in preclinical models and human clinical trials for Alzheimer's dementia, demonstrating efficacy in improving cognitive performance by enhancing cholinergic neurotransmission . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2-methylcyclopropyl)methanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO2S/c1-4-2-5(4)3-9(6,7)8/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOQXZFLXHSCIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1CS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2171925-06-5
Record name (2-methylcyclopropyl)methanesulfonyl fluoride
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Chemical Reactions Analysis

Types of Reactions: (2-Methylcyclopropyl)methanesulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.

    Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction processes, although specific conditions and reagents may vary.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols, typically under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield a sulfonamide derivative.

Scientific Research Applications

Chemistry: In chemistry, (2-Methylcyclopropyl)methanesulfonyl fluoride is used as a reagent for introducing sulfonyl fluoride groups into organic molecules.

Biology: The compound is utilized in biological research for its ability to selectively react with specific amino acids in proteins. This property makes it useful in the study of enzyme mechanisms and protein labeling .

Medicine: In medicinal chemistry, (2-Methylcyclopropyl)methanesulfonyl fluoride is explored for its potential as a protease inhibitor. Its ability to form covalent bonds with active site residues in enzymes makes it a candidate for drug development .

Industry: Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of (2-Methylcyclopropyl)methanesulfonyl fluoride involves its reactivity with nucleophilic sites in biological molecules. The sulfonyl fluoride group can form covalent bonds with amino acid residues such as serine, threonine, or cysteine in proteins. This interaction can inhibit enzyme activity by blocking the active site or altering the protein’s conformation .

Comparison with Similar Compounds

Structural and Molecular Features

The following table summarizes key structural differences between (2-Methylcyclopropyl)methanesulfonyl fluoride and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Features
Methanesulfonyl fluoride (MSF) CH₃SO₂F 98.10 Simple methyl group High reactivity in SuFEx
(2-2-Difluoro-1-methylcyclopropyl)methanesulfonyl chloride C₅H₇ClF₂O₂S 204.62 Difluorocyclopropane, chloride substituent Increased steric hindrance
(2-Cyanophenyl)methanesulfonyl chloride C₈H₆ClNO₂S 215.66 Cyanophenyl group Electron-withdrawing cyano group
  • Cyclopropane Derivatives : The methylcyclopropyl group in the target compound introduces strain and steric hindrance compared to linear alkyl or aryl substituents. For example, (2-2-difluoro-1-methylcyclopropyl)methanesulfonyl chloride (evidence 5) exhibits reduced reactivity in nucleophilic substitutions due to its bulky difluorocyclopropane ring .
  • Aromatic vs. Aliphatic Substituents: The cyano group in (2-cyanophenyl)methanesulfonyl chloride (evidence 6) enhances electrophilicity at the sulfur center, whereas aliphatic substituents like methylcyclopropyl may prioritize steric effects over electronic modulation.

Reactivity in SuFEx Chemistry

Sulfonyl fluorides are pivotal in SuFEx reactions, where the fluoride leaving group is displaced by nucleophiles. Key comparisons include:

  • Methanesulfonyl Fluoride (MSF) : Demonstrates rapid reaction kinetics with primary amines (e.g., methylamine) due to minimal steric hindrance .
  • (2-Methylcyclopropyl)methanesulfonyl Fluoride : The cyclopropane ring likely slows reaction rates by hindering nucleophile access to the sulfur center. Similar steric effects are observed in (2-2-difluoro-1-methylcyclopropyl)methanesulfonyl chloride, which requires harsher conditions for substitution .
  • Chloride vs. Fluoride : Sulfonyl chlorides (e.g., evidence 5 and 6) generally exhibit higher reactivity than fluorides but are less stable in aqueous environments, limiting their utility in biological applications .

Biological Activity

(2-Methylcyclopropyl)methanesulfonyl fluoride (MCSF) is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article explores the biological activity of MCSF, focusing on its interactions with biological macromolecules, its mechanism of action, and relevant research findings.

Chemical Structure and Properties

MCSF is characterized by a methanesulfonyl fluoride group attached to a 2-methylcyclopropyl moiety. Its unique cyclopropane ring structure contributes to its reactivity, especially in nucleophilic substitution reactions. The compound's molecular formula is C5_5H9_9F2_2O2_2S, indicating the presence of a sulfonyl fluoride functional group known for significant reactivity with nucleophiles.

MCSF primarily functions as an inhibitor of various enzymes, particularly those involved in neurotransmitter regulation. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic sites on proteins, leading to irreversible inhibition of target enzymes. For instance, studies have shown that similar compounds can inhibit acetylcholinesterase (AChE), an enzyme crucial for breaking down the neurotransmitter acetylcholine .

Enzyme Inhibition Studies

Research has indicated that MCSF exhibits potent inhibitory activity against AChE. This inhibition is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. Animal studies suggest that MCSF may selectively inhibit AChE in the brain more effectively than in peripheral tissues, potentially reducing cognitive deficits associated with age-related memory impairment and other neurological conditions .

Case Studies and Clinical Trials

  • Alzheimer's Disease :
    • Phase I Trials : Initial studies focused on the safety profile of MCSF in humans, demonstrating good tolerance at therapeutic doses without significant side effects commonly associated with cholinesterase inhibitors .
    • Phase II Trials : Further trials confirmed MCSF's efficacy in reducing symptoms of Alzheimer's dementia, supporting its potential as a treatment option .
  • Other Neurological Conditions :
    • Research indicates that MCSF may also be beneficial in treating cognitive deficits following strokes and other conditions linked to cholinergic dysfunction .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities and properties of MCSF compared to related compounds:

Compound NameTypeBiological ActivityNotes
(2-Methylcyclopropyl)methanesulfonyl fluorideSulfonyl fluoridePotent AChE inhibitor; potential Alzheimer's treatmentSelective for brain AChE inhibition
Methanesulfonyl fluorideSulfonamideAChE inhibitor; toxic effectsKnown for high toxicity and lachrymatory effects
1,1-DifluorocyclopropaneDifluorinated cyclopropaneLimited biological activityUsed primarily in synthetic chemistry
Cyclopropanecarboxylic acidCarboxylic acidLess relevant in enzyme inhibitionDifferent functional group compared to MCSF

Safety Profile and Toxicity

Despite its therapeutic potential, MCSF exhibits toxicity similar to other sulfonyl fluorides. It is corrosive and can cause severe skin burns upon contact. The lethal concentration (LCt50) values indicate significant risk upon exposure, necessitating careful handling in laboratory settings . However, repeated low-level exposures have not shown overt systemic toxicity or significant pathology .

Q & A

Basic: What synthetic methodologies are recommended for preparing (2-methylcyclopropyl)methanesulfonyl fluoride?

Answer:
The synthesis typically involves converting a sulfonyl chloride precursor (e.g., (2-methylcyclopropyl)methanesulfonyl chloride) to the corresponding fluoride. A standard approach is reacting the chloride with anhydrous potassium fluoride (KF) or sodium fluoride (NaF) in polar aprotic solvents (e.g., acetonitrile or DMF) under inert conditions at 40–60°C for 12–24 hours. Purification via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product . Confirm fluorination efficiency using 19F^{19}\text{F} NMR or FTIR (characteristic S–F stretch at ~700–750 cm1^{-1}) .

Basic: What safety protocols are essential for handling (2-methylcyclopropyl)methanesulfonyl fluoride?

Answer:
This compound is highly toxic and reactive. Key precautions include:

  • Containment: Use fume hoods, sealed reaction vessels, and double-glove systems (nitrile/neoprene).
  • Exposure Mitigation: Immediate neutralization of spills with sodium bicarbonate or calcium hydroxide slurry.
  • Storage: In amber glass under argon at –20°C to prevent hydrolysis.
    Refer to safety data sheets (SDS) for methanesulfonyl fluoride analogs, which highlight acute toxicity (e.g., respiratory and dermal hazards) and recommend emergency protocols .

Advanced: How can the enzyme inhibition kinetics of (2-methylcyclopropyl)methanesulfonyl fluoride be experimentally characterized?

Answer:
Design a time-dependent inhibition assay:

Enzyme Preparation: Purify target enzymes (e.g., serine hydrolases) via affinity chromatography.

Kinetic Analysis: Pre-incubate the enzyme with varying inhibitor concentrations, then measure residual activity using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate).

Data Fitting: Apply the Kitz-Wilson method to calculate kinactk_{\text{inact}} (inactivation rate) and KiK_i (binding affinity).
For structural insights, perform X-ray crystallography of the enzyme-inhibitor complex to identify covalent adduct formation at active-site residues (e.g., serine or cysteine) .

Advanced: How can computational modeling predict the reactivity of (2-methylcyclopropyl)methanesulfonyl fluoride with biological targets?

Answer:
Use density functional theory (DFT) to calculate:

  • Electrophilicity: Fukui indices at the sulfur atom to assess susceptibility to nucleophilic attack.
  • Transition States: Simulate the energy barrier for covalent bond formation with serine hydrolases.
    Compare results with experimental kinetic data (e.g., kinactk_{\text{inact}}) to validate predictions. Cross-reference with methanesulfonyl fluoride analogs, which show lower reactivity than organophosphates but higher selectivity .

Basic: What analytical techniques are optimal for characterizing (2-methylcyclopropyl)methanesulfonyl fluoride?

Answer:

  • Structural Confirmation:
    • NMR: 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify cyclopropane and sulfonyl groups; 19F^{19}\text{F} NMR for fluoride confirmation.
    • LC-MS: High-resolution mass spectrometry (HRMS) in negative ion mode to detect [M–F]^- fragments.
  • Purity Assessment: Gas chromatography (GC) with flame ionization detection (FID) or HPLC-UV (210–230 nm) .

Advanced: How can researchers resolve contradictions in reactivity data between (2-methylcyclopropyl)methanesulfonyl fluoride and other sulfonyl fluorides?

Answer:

  • Comparative Studies: Systematically test reactivity under identical conditions (pH, solvent, temperature) using model nucleophiles (e.g., benzyl alcohol or thiols).
  • Steric Effects Analysis: Quantify steric hindrance from the 2-methylcyclopropyl group via X-ray crystallography or molecular dynamics simulations.
  • Electronic Effects: Measure Hammett σ+^+ values to assess electron-withdrawing/donating contributions of substituents .

Advanced: What strategies optimize structure-activity relationships (SAR) for modifying the cyclopropane substituent?

Answer:

  • Substituent Variation: Synthesize analogs with different cyclopropane substituents (e.g., 2-ethyl, 2-phenyl) via ring-opening/closing metathesis or Simmons-Smith reactions.
  • Activity Profiling: Screen analogs against enzyme panels (e.g., serine proteases, esterases) to correlate substituent size/electronics with inhibition potency.
  • Thermodynamic Solubility: Assess logP and aqueous solubility to balance lipophilicity and bioavailability .

Advanced: How do in vitro and in vivo toxicity profiles of (2-methylcyclopropyl)methanesulfonyl fluoride compare?

Answer:

  • In Vitro: Use hepatocyte cultures (e.g., HepG2) for cytotoxicity screening (MTT assay) and metabolic stability tests (CYP450 isoforms).
  • In Vivo: Administer subacute doses in rodent models (e.g., Sprague-Dawley rats) to monitor organ toxicity (histopathology) and plasma half-life.
    Cross-reference with methanesulfonyl fluoride, which shows low bioaccumulation but acute neurotoxicity due to acetylcholinesterase inhibition .

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